
Desacetil Famciclovir
Descripción general
Descripción
Desacetyl Famciclovir is a metabolite of Famciclovir, a guanine analogue used primarily as an antiviral agent. Famciclovir is a prodrug that undergoes rapid biotransformation to the active compound Penciclovir, which inhibits viral DNA synthesis. Desacetyl Famciclovir, with the chemical formula C12H17N5O3 and a molecular weight of 279.30, plays a crucial role in the pharmacokinetics of Famciclovir .
Aplicaciones Científicas De Investigación
Desacetyl Famciclovir has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other antiviral agents.
Biology: Studied for its role in the metabolic pathways of antiviral drugs.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Used in the development of pharmaceutical formulations and as a reference standard in quality control
Mecanismo De Acción
Target of Action
Desacetyl Famciclovir is a metabolite of Famciclovir , which is a guanine analogue used to treat herpes virus infections . The primary targets of Desacetyl Famciclovir are herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, and shingles .
Mode of Action
Desacetyl Famciclovir, like Famciclovir, undergoes rapid biotransformation to the active antiviral compound penciclovir . Penciclovir has inhibitory activity against HSV-1, HSV-2, and VZV . It acts by inhibiting the viral DNA polymerase, thereby preventing the replication of the virus .
Biochemical Pathways
The antiviral action of Desacetyl Famciclovir involves the competitive inhibition of viral DNA polymerase, which is crucial for the synthesis and replication of viral DNA . By inhibiting this enzyme, Desacetyl Famciclovir disrupts the replication of the virus and prevents the infection from spreading .
Pharmacokinetics
Desacetyl Famciclovir, as a metabolite of Famciclovir, shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Famciclovir is extensively and consistently absorbed after oral administration, with a bioavailability of 77% . The pharmacokinetics of the active compound, penciclovir, are linear and dose-proportional, with no accumulation of the drug after multiple doses . This high bioavailability and consistent absorption ensure effective delivery of the active compound to the site of infection .
Result of Action
The molecular effect of Desacetyl Famciclovir’s action is the inhibition of viral DNA synthesis, which prevents the replication and spread of the virus . On a cellular level, this results in a reduction of the viral load within the infected cells, thereby alleviating the symptoms of the viral infection .
Análisis Bioquímico
Biochemical Properties
Desacetyl Famciclovir, as a Famciclovir metabolite, plays a role in biochemical reactions related to viral inhibition. Famciclovir is converted into penciclovir, which inhibits viral replication by targeting viral DNA polymerase . This interaction involves enzymes and proteins that are crucial for the replication of the virus .
Cellular Effects
Desacetyl Famciclovir, through its conversion to penciclovir, has effects on various types of cells infected with viruses such as herpes simplex virus (HSV) and varicella zoster virus (VZV) . It influences cell function by inhibiting viral replication, thereby reducing the severity of the infection .
Molecular Mechanism
The molecular mechanism of Desacetyl Famciclovir involves its conversion to penciclovir. Penciclovir, upon intracellular uptake, is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . Penciclovir triphosphate preferentially inhibits the DNA polymerase of susceptible viruses .
Temporal Effects in Laboratory Settings
The effects of Desacetyl Famciclovir, through its active form penciclovir, have been observed over time in laboratory settings. Famciclovir has been shown to reduce the duration and severity of symptoms of viral infections
Dosage Effects in Animal Models
In animal models, the effects of Famciclovir, from which Desacetyl Famciclovir is derived, vary with different dosages. For instance, in a study involving shelter cats with upper respiratory tract disease, Famciclovir was administered at a target dose range of 40–90 mg/kg twice daily for up to 21 days . The study found that Famciclovir improved the health of the cats .
Metabolic Pathways
Desacetyl Famciclovir is involved in the metabolic pathway of Famciclovir. Famciclovir is deacetylated and oxidized to form penciclovir . This process involves various enzymes and cofactors, and it could also affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that Famciclovir is converted to penciclovir in the liver, via deacetylation and oxidation, and is primarily excreted by the kidneys .
Subcellular Localization
The active form of Famciclovir, penciclovir, is known to act within the host cell nucleus where it inhibits viral DNA polymerase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Desacetyl Famciclovir typically involves the deacetylation of Famciclovir. Famciclovir itself is synthesized from 2-Amino-6-Chloropurine through a series of reactions including esterification and peptide coupling . The deacetylation process can be achieved using various chemical reagents under controlled conditions.
Industrial Production Methods: Industrial production of Desacetyl Famciclovir involves large-scale synthesis of Famciclovir followed by its deacetylation. The process is optimized for high yield and purity, employing phase-transfer catalysts and regioselective alkylation techniques .
Análisis De Reacciones Químicas
Types of Reactions: Desacetyl Famciclovir undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Comparación Con Compuestos Similares
Famciclovir: The parent compound, a prodrug of Penciclovir.
Penciclovir: The active antiviral compound.
Acyclovir: Another guanine analogue with a similar mechanism of action.
Uniqueness: Desacetyl Famciclovir is unique in its role as a key metabolite in the pharmacokinetics of Famciclovir. Unlike Acyclovir, which is directly active, Famciclovir and its metabolites, including Desacetyl Famciclovir, offer higher oral bioavailability and a longer half-life .
Desacetyl Famciclovir’s unique properties and its role in the metabolism of Famciclovir make it a compound of significant interest in both research and therapeutic applications.
Propiedades
IUPAC Name |
[4-(2-aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-8(19)20-6-9(5-18)2-3-17-7-15-10-4-14-12(13)16-11(10)17/h4,7,9,18H,2-3,5-6H2,1H3,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMGIMAEASXOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434620 | |
| Record name | Desacetyl Famciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104227-88-5 | |
| Record name | 2-[2-(2-Amino-9H-purin-9-yl)ethyl]-3-hydroxypropyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104227-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-(2-(2-amino-9H-purin-9-yl)ethyl)-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104227885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desacetyl Famciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-PROPANEDIOL, 2-(2-(2-AMINO-9H-PURIN-9-YL)ETHYL)-, 1-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE5144EK4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium Inner Salt](/img/structure/B193859.png)
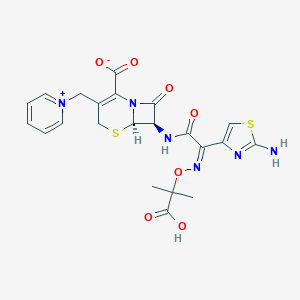
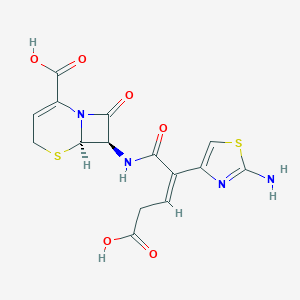



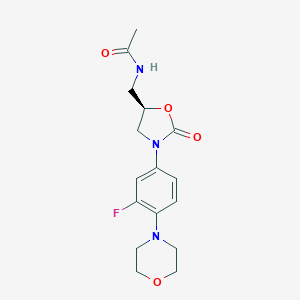
![(6R,7R)-7-amino-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193894.png)
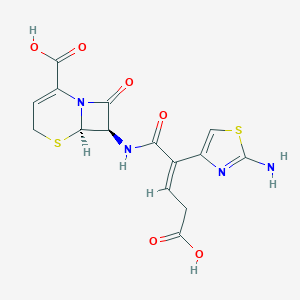
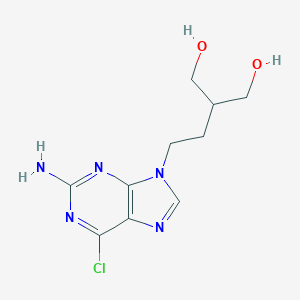

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B193911.png)

